molecular formula C18H12ClN5O B252633 2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide

2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide

Cat. No.: B252633
M. Wt: 349.8 g/mol
InChI Key: JQIHFSPVAHAQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as UV stabilizers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Substitution Reaction: The phenyl group is introduced via a substitution reaction using phenylboronic acid and a palladium catalyst.

    Chlorination: The pyridine ring is chlorinated using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated pyridine with an amine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to form π-π stacking interactions and hydrogen bonds with enzymes and receptors. This allows the compound to modulate the activity of these biological targets, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its application in high-temperature polymers.

    2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: Used in polymer materials for UV protection.

Uniqueness

2-chloro-N-(2-phenyl-2H-benzotriazol-5-yl)pyr

Properties

Molecular Formula

C18H12ClN5O

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-N-(2-phenylbenzotriazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H12ClN5O/c19-17-14(7-4-10-20-17)18(25)21-12-8-9-15-16(11-12)23-24(22-15)13-5-2-1-3-6-13/h1-11H,(H,21,25)

InChI Key

JQIHFSPVAHAQEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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